molecular formula C24H30N2O3S B13113633 N-((1S,2S)-2-Amino-1,2-diphenylethyl)-1-((1R,4S)-7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonamide

N-((1S,2S)-2-Amino-1,2-diphenylethyl)-1-((1R,4S)-7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonamide

Cat. No.: B13113633
M. Wt: 426.6 g/mol
InChI Key: ITNLZZDQOMWQDT-CHLMOITFSA-N
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Description

N-((1S,2S)-2-Amino-1,2-diphenylethyl)-1-((1R,4S)-7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes both amino and sulfonamide functional groups, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1S,2S)-2-Amino-1,2-diphenylethyl)-1-((1R,4S)-7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonamide typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the Amino Alcohol Intermediate: This involves the reaction of a suitable ketone with an amine under reductive amination conditions.

    Introduction of the Sulfonamide Group: This step involves the reaction of the amino alcohol intermediate with a sulfonyl chloride in the presence of a base to form the sulfonamide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control of reaction conditions and the use of catalysts to improve reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

N-((1S,2S)-2-Amino-1,2-diphenylethyl)-1-((1R,4S)-7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonamide can undergo various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The sulfonamide group can be reduced to form corresponding amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitroso or nitro compounds, while reduction of the sulfonamide group can yield primary or secondary amines.

Scientific Research Applications

N-((1S,2S)-2-Amino-1,2-diphenylethyl)-1-((1R,4S)-7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of N-((1S,2S)-2-Amino-1,2-diphenylethyl)-1-((1R,4S)-7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • **N-((1S,2S)-2-Amino-1,2-diphenylethyl)-1-((1R,4S)-7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonamide shares similarities with other sulfonamide compounds, such as sulfanilamide and sulfamethoxazole.
  • Other similar compounds: include various amino alcohols and sulfonamides with different substituents on the aromatic rings.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties compared to other similar compounds.

Properties

Molecular Formula

C24H30N2O3S

Molecular Weight

426.6 g/mol

IUPAC Name

N-[(1S,2S)-2-amino-1,2-diphenylethyl]-1-[(1R,4S)-7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl]methanesulfonamide

InChI

InChI=1S/C24H30N2O3S/c1-23(2)19-13-14-24(23,20(27)15-19)16-30(28,29)26-22(18-11-7-4-8-12-18)21(25)17-9-5-3-6-10-17/h3-12,19,21-22,26H,13-16,25H2,1-2H3/t19-,21-,22-,24-/m0/s1

InChI Key

ITNLZZDQOMWQDT-CHLMOITFSA-N

Isomeric SMILES

CC1([C@H]2CC[C@@]1(C(=O)C2)CS(=O)(=O)N[C@@H](C3=CC=CC=C3)[C@H](C4=CC=CC=C4)N)C

Canonical SMILES

CC1(C2CCC1(C(=O)C2)CS(=O)(=O)NC(C3=CC=CC=C3)C(C4=CC=CC=C4)N)C

Origin of Product

United States

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